molecular formula C15H32N2O B8347571 L-alanine laurylamide

L-alanine laurylamide

Cat. No.: B8347571
M. Wt: 256.43 g/mol
InChI Key: MWFUYVXELCLPFD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alanine laurylamide is a compound derived from the amino acid alanine, where the amino group is substituted with a dodecyl (C12) chain. This compound is of interest due to its amphiphilic nature, which makes it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-alanine laurylamide can be synthesized through the reaction of L-alanine with dodecylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to ensure high enantiomeric purity. Enzymes such as amidases can be used to selectively hydrolyze the amide bond, producing the desired compound with high specificity .

Chemical Reactions Analysis

Types of Reactions: L-alanine laurylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Transamination: The major products are the corresponding keto acid and a new amino acid.

    Hydrolysis: The major products are dodecylamine and L-alanine.

Properties

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

(2S)-2-amino-N-dodecylpropanamide

InChI

InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(18)14(2)16/h14H,3-13,16H2,1-2H3,(H,17,18)/t14-/m0/s1

InChI Key

MWFUYVXELCLPFD-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)N

Origin of Product

United States

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